N-(3-chloro-2-methylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-15-18(23)8-4-9-19(15)24-21(27)10-5-13-26-22(28)12-11-20(25-26)16-6-3-7-17(14-16)29-2/h3-4,6-9,11-12,14H,5,10,13H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRMKAMQBIXWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Chloro and methyl groups on the phenyl ring.
- A pyridazine moiety that contributes to its biological activity.
- An amide functional group that may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyridazine core.
- Introduction of the chloro and methoxy substituents on the phenyl rings.
- Coupling reactions to form the final amide product.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays revealed that it exhibits significant cytotoxic effects against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The mechanism of action appears to involve:
- Induction of apoptosis : Flow cytometry analyses indicated that the compound triggers apoptotic pathways, leading to cell death.
- Cell cycle arrest : The compound has been shown to cause G2/M phase arrest in treated cells, which is crucial for inhibiting cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate:
- Inhibition of bacterial growth : It effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
Case Studies
- Study on Anticancer Activity : A study published in 2020 investigated the effects of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics, highlighting its potential as a new antimicrobial agent .
The biological activity of this compound is believed to be mediated through:
- Interaction with cellular pathways : The compound may modulate key signaling pathways involved in apoptosis and cell cycle regulation.
- Targeting specific enzymes or receptors : Its structural features suggest potential interactions with enzymes critical for cancer cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(3-chloro-2-methylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and how are they addressed?
- Methodology : Multi-step synthesis typically involves coupling a pyridazinone core with substituted aromatic amines. Key challenges include maintaining regioselectivity during pyridazinone formation and avoiding side reactions at the chloro-methylphenyl moiety.
- Optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C for amide bond formation) are critical. Catalysts like HATU or EDCI improve coupling efficiency .
- Characterization : NMR (¹H/¹³C) and HRMS confirm structural integrity, while HPLC ensures purity (>95%) .
Q. How is the molecular structure of this compound validated, and what techniques are prioritized?
- X-ray crystallography : Single-crystal analysis using SHELX software resolves bond lengths and angles, particularly for the pyridazinone ring and chloro-substituted aryl group. Disordered solvent molecules require iterative refinement .
- Complementary methods : IR spectroscopy identifies carbonyl (C=O) and amide (N-H) vibrations. DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties for comparison with experimental data .
Q. What functional groups dominate its reactivity, and how do they influence experimental design?
- Reactive sites :
- Pyridazinone carbonyl (6-oxo group): Prone to nucleophilic attack, requiring anhydrous conditions during synthesis.
- Chloro-methylphenyl ring: Electron-withdrawing Cl substituent directs electrophilic substitution reactions.
- Methoxyphenyl moiety: Sensitive to acid-catalyzed demethylation, necessitating pH control (<3.0) .
- Experimental design : Protect reactive groups (e.g., tert-butyloxycarbonyl for amines) early in synthesis to prevent side reactions .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for this compound’s synthesis?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables:
- Factors : Catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF), and reaction time (12–24 hrs).
- Response surface modeling : Identifies optimal conditions (e.g., 10 mol% EDCI in DMF at 70°C for 18 hrs, yielding 78% product) .
- Scale-up challenges : Continuous-flow reactors improve heat dissipation and reduce byproduct formation during amidation .
Q. How do contradictory bioactivity results arise in studies of this compound, and how can they be resolved?
- Case example : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM in kinase inhibition assays) may stem from:
- Assay conditions : Variations in ATP concentration (10 μM vs. 100 μM) or buffer pH (7.4 vs. 6.8) .
- Cellular context : Differences in membrane permeability (logP = 3.2) between cell lines (HEK293 vs. HeLa) .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and use isotopic labeling (³H/¹⁴C) to track compound uptake and metabolism .
Q. What computational strategies predict its binding modes to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets. Key residues (e.g., Lys89 in PKA) form hydrogen bonds with the pyridazinone oxygen .
- MD simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2.0 Å suggests conformational flexibility impacting activity .
Q. How do structural analogs compare in terms of physicochemical properties and bioactivity?
- Comparative analysis :
| Analog | Substituent | logP | IC₅₀ (μM) |
|---|---|---|---|
| Parent | 3-MeO-Ph | 3.2 | 2.5 |
| Analog A | 4-F-Ph | 2.8 | 5.1 |
| Analog B | 2-Cl-Ph | 3.5 | 1.8 |
- Trends : Chloro-substituted analogs (e.g., Analog B) show enhanced lipophilicity and potency due to improved target engagement .
Methodological Notes
- Contradictory data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap in aromatic regions .
- Crystallography : For poor-quality crystals, try vapor diffusion with hexane/ethyl acetate (1:3) to improve lattice packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
